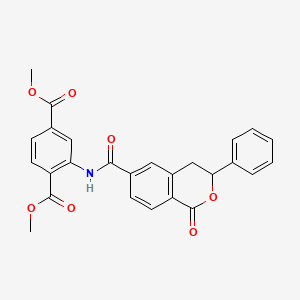

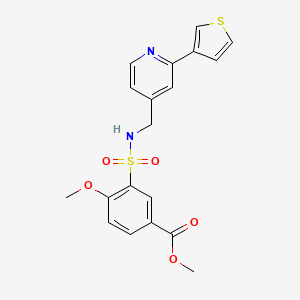

methyl 4-methoxy-3-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-methoxy-3-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, TAK-659, and has been studied extensively for its biological and physiological effects.

Scientific Research Applications

Transylidation Reactions

The study on transylidation of stable sulfonium ylids highlights the potential application of similar molecules in synthesizing complex organic structures. The kinetics and mechanism of these reactions offer insights into developing new synthetic routes for pharmaceuticals and materials science (H. Matsuyama, H. Minato, & Michio. Kobayashi, 1973).

Heterocyclic Compound Synthesis

Research on 4-Hydroxyquinolones and the cyclization of related compounds demonstrates the utility of methyl 4-methoxy-3-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate in constructing heterocyclic frameworks. These frameworks are crucial in developing new drugs and materials (I. Ukrainets, L. A. Petrushova, A. Davidenko, & L. A. Grinevich, 2014).

Photophysical Properties

A study on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate explores the photophysical properties of molecules similar to methyl 4-methoxy-3-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate. The unique luminescence properties based on substituent effects could have applications in optoelectronic devices and sensors (Soyeon Kim, Nam Gi Cho, Nam-Duk Kim, G. Kwon, Jun-Gill Kang, Y. Sohn, & I. Kim, 2021).

Synthesis of αβ-Unsaturated Ketones

The conversion of allenyl phenyl sulphoxides to sulphides and the subsequent synthesis of αβ-unsaturated ketones suggest a role for compounds like methyl 4-methoxy-3-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate in organic synthesis, particularly in creating compounds with potential biological activity (R. Cookson & P. Parsons, 1978).

Mechanism of Action

Target of action

The compound contains a sulfonamide group, which is a common feature in many drugs and is known to interact with various enzymes and receptors in the body. The exact target would depend on the specific context of the compound’s use .

Mode of action

The compound also contains a pyridine ring and a thiophene ring, which are aromatic heterocycles often involved in pi stacking interactions with biological targets. These interactions can influence the activity of the target protein or enzyme .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been involved in a variety of pathways, from signal transduction to metabolic processes .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from the modulation of enzyme activity to the alteration of signal transduction pathways .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s ionization state and thus its activity could be affected by pH .

properties

IUPAC Name |

methyl 4-methoxy-3-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-25-17-4-3-14(19(22)26-2)10-18(17)28(23,24)21-11-13-5-7-20-16(9-13)15-6-8-27-12-15/h3-10,12,21H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISANWFPBHHHDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-methoxy-3-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943947.png)

![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)

![(2-Bromophenyl)-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2943963.png)

![1-(4-Fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2943965.png)